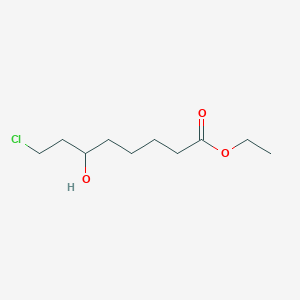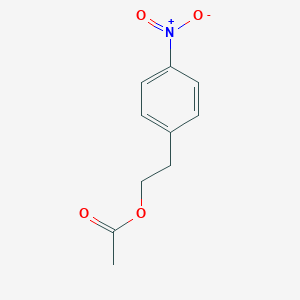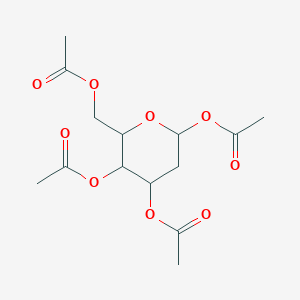
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate
Descripción general
Descripción
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate, also known as TAO, is a synthetic compound that has been used in scientific research for various purposes. It is a derivative of cellulose and has been found to have several interesting properties that make it useful in various fields of study.
Mecanismo De Acción
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate is a prodrug that can be hydrolyzed to release acetic acid and oxan-2-ylmethyl acetate. The released oxan-2-ylmethyl acetate can then be further hydrolyzed to release oxan-2-ol and acetic acid. The mechanism of action of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate is still under investigation, but it is believed to be related to the release of oxan-2-ylmethyl acetate and oxan-2-ol.
Efectos Bioquímicos Y Fisiológicos
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has been found to have several interesting biochemical and physiological effects. It has been shown to be a potent inhibitor of chitinase, an enzyme that is involved in the degradation of chitin. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also a biocompatible material that can be easily modified to suit different applications. However, one limitation of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate is that it is a prodrug that requires hydrolysis to release its active components, which can complicate experiments.
Direcciones Futuras
There are several future directions for the use of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate in scientific research. One potential application is in the development of new drug delivery systems. (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be easily modified to incorporate different drugs and can be targeted to specific tissues or cells. Another potential application is in tissue engineering, where (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be used as a scaffold material for the growth of new tissues. Finally, (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be used as a substrate for enzymatic reactions, which can lead to the development of new biocatalysts for various applications.
Métodos De Síntesis
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be synthesized by the reaction of cellulose with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified and isolated using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has been used in various scientific research applications such as drug delivery, tissue engineering, and as a substrate for enzymatic reactions. It has been found to be a biocompatible material and can be easily modified to suit different applications.
Propiedades
IUPAC Name |
(3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEORKVJPIJWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281021 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate | |
CAS RN |
16750-07-5, 16750-06-4 | |
| Record name | NSC50805 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC19769 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




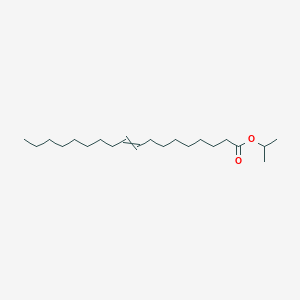




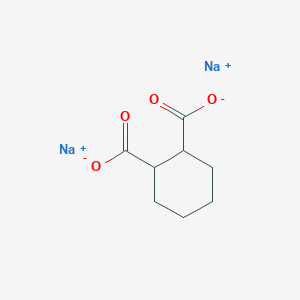

![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)



